11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepine derivatives.
Preparation Methods
The synthesis of 11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a mixture of the starting materials in a suitable solvent, followed by microwave irradiation to facilitate the reaction . The compounds are obtained in good yield through this facile synthesis method.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to the benzodiazepine binding site on the GABA_A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 11-(2-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of anxiolytic and antioxidant properties. Similar compounds include:
Diazepam: A well-known anxiolytic agent, but with less pronounced antioxidant properties.
Lorazepam: Another anxiolytic benzodiazepine, primarily used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties, but lacks significant antioxidant activity.
The uniqueness of this compound lies in its dual functionality, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H26N2O3S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-9,9-dimethyl-5-(thiophene-2-carbonyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O3S/c1-27(2)15-19-24(21(30)16-27)25(17-9-4-7-12-22(17)32-3)29(26(31)23-13-8-14-33-23)20-11-6-5-10-18(20)28-19/h4-14,25,28H,15-16H2,1-3H3 |
InChI Key |
ROMWCOBCZJIKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CS4)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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